molecular formula C15H16N2O B12807509 2-Anilinoethyl(phenyl)formamide CAS No. 55055-34-0

2-Anilinoethyl(phenyl)formamide

Cat. No.: B12807509
CAS No.: 55055-34-0
M. Wt: 240.30 g/mol
InChI Key: TYZQPNWIYCABIB-UHFFFAOYSA-N
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Description

2-Anilinoethyl(phenyl)formamide is an organic compound that belongs to the class of formamides Formamides are derivatives of formic acid and are characterized by the presence of the formyl group attached to an amine

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Anilinoethyl(phenyl)formamide typically involves the reaction of aniline derivatives with ethyl orthoformate in the presence of an acid catalyst. One efficient method involves using sulfonated rice husk ash (RHA-SO3H) as a solid acid catalyst, which promotes the reaction under mild conditions and yields the desired product in good-to-high yields . Another approach involves the direct N-formylation of anilines using formamide or formic acid in the presence of a deep eutectic solvent ([ChCl][ZnCl2]2), which acts as both a catalyst and solvent .

Industrial Production Methods: Industrial production methods for formamides, including this compound, often involve the carbonylation of ammonia or the aminolysis of ethyl formate. These methods are scalable and provide high yields of the desired product .

Chemical Reactions Analysis

Types of Reactions: 2-Anilinoethyl(phenyl)formamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amides or other oxidized derivatives.

    Reduction: It can be reduced to form amines or other reduced products.

    Substitution: The formyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield amides, while reduction can produce amines.

Mechanism of Action

The mechanism of action of 2-Anilinoethyl(phenyl)formamide involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various chemical reactions that modify biological molecules. It may also interact with enzymes and receptors, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Uniqueness: 2-Anilinoethyl(phenyl)formamide is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and applications. Its formyl group and aniline moiety provide versatility in synthetic and biological contexts, making it a valuable compound in research and industry.

Properties

CAS No.

55055-34-0

Molecular Formula

C15H16N2O

Molecular Weight

240.30 g/mol

IUPAC Name

N-(2-anilinoethyl)-N-phenylformamide

InChI

InChI=1S/C15H16N2O/c18-13-17(15-9-5-2-6-10-15)12-11-16-14-7-3-1-4-8-14/h1-10,13,16H,11-12H2

InChI Key

TYZQPNWIYCABIB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NCCN(C=O)C2=CC=CC=C2

Origin of Product

United States

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